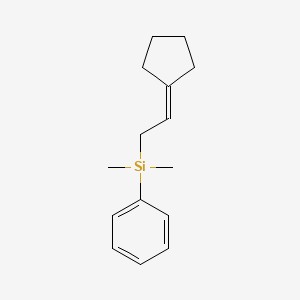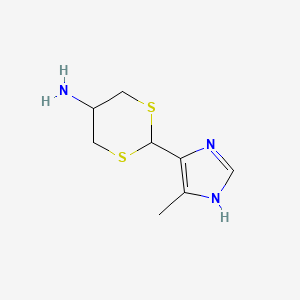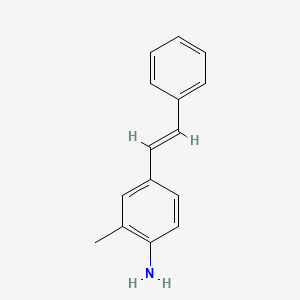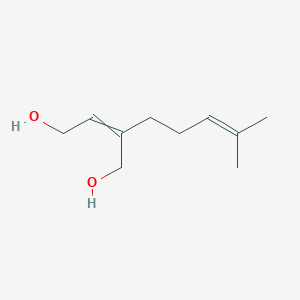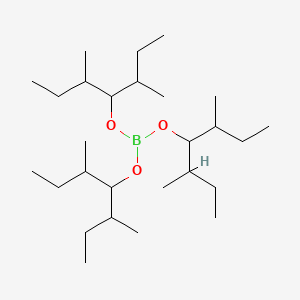![molecular formula C11H12Cl2O2 B14447646 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol CAS No. 74706-20-0](/img/structure/B14447646.png)
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol is a chemical compound with the molecular formula C₁₁H₁₂Cl₂O₂ It is a type of phenol derivative, characterized by the presence of a dichloropentyl group attached to the phenol ring through an ether linkage
Métodos De Preparación
The synthesis of 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol typically involves the reaction of 4-hydroxyphenol with 5,5-dichloropent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the reaction and obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form esters or sulfonates.
Aplicaciones Científicas De Investigación
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its phenolic structure allows it to interact with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s phenolic structure allows it to form hydrogen bonds and other interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
74706-20-0 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
4-(5,5-dichloropent-4-enoxy)phenol |
InChI |
InChI=1S/C11H12Cl2O2/c12-11(13)3-1-2-8-15-10-6-4-9(14)5-7-10/h3-7,14H,1-2,8H2 |
Clave InChI |
UGBCWXMJTSSSNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
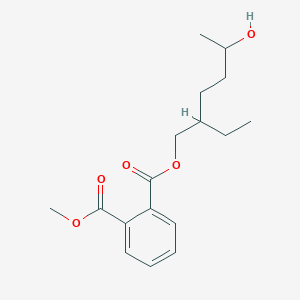
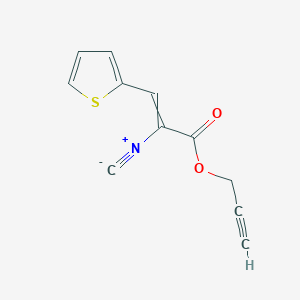
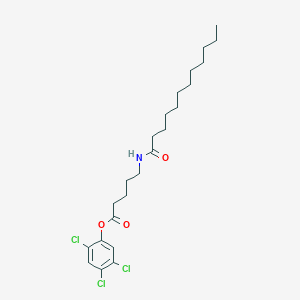
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
